2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-
Description
Chemical Name: (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid Synonyms: Fmoc-L-3-(2-pyridyl)alanine; Fmoc-β-(2-pyridyl)-Ala-OH; CAS 185379-40-2 Molecular Formula: C₂₃H₂₀N₂O₄ Molecular Weight: 388.42 g/mol Key Properties:
- Physical State: Pale yellow crystalline powder .
- Melting Point: 151°C .
- Boiling Point: 630.9°C (estimated) .
- logP: 4.01 (lipophilicity) .
- Purity: ≥97% (HPLC) .
- Storage: -20°C, dry, and protected from light .
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-amino acid with a 2-pyridyl substituent. It is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s acid-labile protection, enabling mild deprotection conditions . The pyridine moiety contributes to unique electronic and steric properties, facilitating applications in drug discovery and bioconjugation.
Properties
CAS No. |
501015-39-0 |
|---|---|
Molecular Formula |
C23H20N2O4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)13-21(20-11-5-6-12-24-20)25-23(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
LCSLKNWMYOONQH-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine and alanine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or methanol.
Catalysts and Reagents: Common reagents include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-Diisopropylethylamine (DIPEA).
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinepropylamines .
Scientific Research Applications
2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an ergogenic supplement.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound interacts with enzymes and receptors involved in metabolic processes.
Pathways: It influences pathways related to amino acid metabolism and protein synthesis
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The target compound belongs to a class of Fmoc-protected amino acids with aromatic side chains. Below is a comparative analysis of its analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Research Findings
Pyridine vs. Indole :
- The 2-pyridyl group in the target compound provides a coordination site for metal ions, useful in catalytic peptides . In contrast, indole derivatives (e.g., EN300-81250) are preferred in kinase inhibitor research due to their resemblance to tryptophan .
Fluorinated Analogs :
- The 3,5-difluorophenyl analog (CAS 0541AB) exhibits improved metabolic stability and bioavailability compared to the pyridyl variant, making it suitable for in vivo studies .
Thiophene vs. Pyridine :
- Thiophene-containing analogs (e.g., 186320-06-9) show reduced basicity, which minimizes undesired protonation in acidic environments during SPPS .
Steric Effects :
- The o-tolyl substituent in CAS 211637-75-1 introduces steric hindrance, slowing coupling reactions but improving resistance to enzymatic degradation .
Biological Activity
2-Pyridinepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βS)-, also known by its CAS number 185379-40-2, is a compound of significant interest in medicinal chemistry and biological research. This compound belongs to a class of amino acids and derivatives that have been explored for their potential therapeutic applications, including anti-infection properties and roles in various cellular pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular mass of 388.42 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Biological Activity Overview
Research has indicated that 2-Pyridinepropanoic acid exhibits various biological activities, including:
- Anti-infection : The compound has shown efficacy against multiple pathogens including bacteria and viruses.
- Cellular Pathways : It interacts with significant signaling pathways such as the MAPK/ERK pathway, PI3K/Akt/mTOR pathway, and NF-κB signaling.
- Apoptosis and Autophagy : The compound has been implicated in the regulation of apoptosis and autophagy processes in cells, which are crucial for maintaining cellular homeostasis.
Anti-infection Properties
The compound has been studied for its activity against several infectious agents:
- Bacterial Infections : Demonstrated effectiveness against antibiotic-resistant strains.
- Viral Infections : Active against viruses such as HIV and influenza, suggesting a role in antiviral therapy.
Mechanistic Studies
Research indicates that 2-Pyridinepropanoic acid may exert its effects through:
- Inhibition of Protein Kinases : This can lead to altered cell cycle progression and apoptosis.
- Modulation of Immune Responses : It may enhance or inhibit specific immune pathways, contributing to its anti-infective properties.
Case Studies
- Study on Antiviral Activity : A recent study evaluated the efficacy of 2-Pyridinepropanoic acid against HIV. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential for further development as an antiviral agent.
- Bacterial Resistance Research : Another investigation focused on the compound's ability to combat multi-drug resistant bacterial strains. The findings revealed that it could restore sensitivity to certain antibiotics when used in combination therapies.
Data Tables
| Activity Type | Pathway/Mechanism | Observed Effect |
|---|---|---|
| Anti-infection | Bacterial inhibition | Effective against resistant strains |
| Antiviral | HIV replication inhibition | Reduced viral load |
| Apoptosis | MAPK/ERK pathway modulation | Induction of cell death |
| Autophagy | PI3K/Akt/mTOR pathway involvement | Enhanced cellular clearance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
